N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin core substituted with a 4-fluorophenyl group at position 1 and a 3-methylpyrazole moiety at position 4. The structure is further functionalized with a 2-methoxybenzamide group via a pyrazole linker. This compound shares structural motifs with kinase inhibitors and other bioactive molecules, where the pyrazolo[3,4-d]pyrimidin scaffold is often leveraged for its ability to mimic purine bases, enabling interactions with enzymatic ATP-binding sites .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2/c1-14-11-20(28-23(32)17-5-3-4-6-19(17)33-2)31(29-14)22-18-12-27-30(21(18)25-13-26-22)16-9-7-15(24)8-10-16/h3-13H,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYIIHPRFUOLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" generally involves multi-step reactions starting with commercially available precursors. The typical synthetic pathway might involve:
Nitration, reduction, and acylation steps to introduce the 4-fluorophenyl group into the pyrazolopyrimidine ring.
Coupling reactions to append the pyrazole ring structure.
Methoxybenzamide attachment via amide bond formation under controlled conditions, often using carbodiimides as coupling agents.
Industrial Production Methods: In an industrial setting, the compound could be produced using streamlined methods for scalability:
Large-scale chemical reactors designed for precise temperature and pH control.
Continuous flow chemistry techniques to optimize yield and minimize by-products.
Advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the methoxybenzamide moiety, often using oxidizing agents like permanganates or chromium compounds.
Reduction: : Selective reduction can modify specific functional groups within the molecule, though maintaining the integrity of the aromatic rings is crucial.
Substitution: : Halogenation and nitration reactions can be performed on the aromatic rings, provided conditions are carefully controlled to avoid unwanted side reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in alkaline media.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Nitrating mixture (HNO₃/H₂SO₄), halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidized derivatives where methoxy groups might be transformed to carbonyl groups.
Reduced derivatives with modified functional groups retaining the aromatic framework.
Substituted derivatives with halogens or nitro groups added to the aromatic rings.
Scientific Research Applications
"N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide" is primarily explored for its potential in:
Medicinal Chemistry: : As a candidate for drug development due to its potential inhibitory effects on specific enzymes or receptors implicated in disease processes.
Biology: : Used in studies investigating cellular pathways and molecular interactions, particularly those involving protein-kinase interactions.
Pharmacology: : Its potential as a therapeutic agent in treating diseases such as cancer and inflammatory conditions.
Industry: : Application as a chemical intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as kinases and other signaling proteins. The mechanism often involves:
Binding to active sites: : Inhibiting enzyme activity by occupying critical regions within the protein's structure.
Pathway modulation: : Altering cellular signaling pathways, which can lead to reduced proliferation of cancer cells or decreased inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidin Derivatives with Fluorinated Aromatic Substituents
The target compound’s pyrazolo[3,4-d]pyrimidin core is structurally analogous to derivatives reported in patent literature (). For instance, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ) shares the pyrazolo[3,4-d]pyrimidin backbone but differs in substituents:
- A chromen-4-one group replaces the 3-methylpyrazole in the target compound.
- The benzamide substituent in Example 53 is 2-fluoro-N-isopropyl, contrasting with the target’s 2-methoxy group.
- The fluorophenyl group in Example 53 is at position 3, while the target has a 4-fluorophenyl substitution. These differences likely influence solubility, steric interactions, and binding affinity.
Benzamide Derivatives with Varied Substituents
Benzamide moieties are common in medicinal chemistry. Compounds such as 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide (, ID 1032226-70-2) and 4-chloro-N-(2-fluoro-4-methylphenyl)benzamide (, ID 1017108-34-7) highlight the impact of substituent positioning:
Pyrazolo[3,4-d]pyrimidin Derivatives with Alternative Linkages
N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () replaces the benzamide group with an aniline moiety. This substitution eliminates the hydrogen-bonding capacity of the amide carbonyl, which could reduce target engagement in biological systems .
Implications of Structural Differences
- Fluorophenyl Position : The 4-fluorophenyl group in the target may confer better π-π stacking than the 3-fluorophenyl in Example 53 .
- Benzamide vs.
- Methoxy vs. Halogen Substituents : The 2-methoxy group in the target may improve solubility over halogenated analogs, albeit with reduced electrophilicity .
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring system that contributes to its biological activity. The presence of the 4-fluorophenyl group enhances its lipophilicity and metabolic stability. The molecular formula is with a molecular weight of approximately 348.39 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G1 phase arrest.
- Induction of Apoptosis : It activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
- Inhibition of Migration : The compound reduces cell migration capabilities, which is crucial for metastasis prevention.
A study reported IC50 values ranging from 0.3 to 24 µM for related pyrazolo[3,4-d]pyrimidine derivatives, indicating substantial potency against cancer targets .
Enzyme Inhibition
This compound has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). This dual inhibition is particularly relevant in cancer therapy as it targets two critical pathways involved in tumor growth and angiogenesis .
The compound’s mechanism involves binding to the active sites of kinases associated with cancer progression. Molecular docking studies suggest that it fits well into the ATP-binding pocket of these kinases, effectively blocking their activity . This interaction leads to downstream effects that inhibit tumor growth and induce apoptosis.
Research Findings and Case Studies
Several studies have investigated the biological activities of similar compounds in the pyrazolo[3,4-d]pyrimidine family:
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 5i | Anticancer | 0.3 | EGFR/VEGFR2 |
| Compound X | Antifungal | 12 | Fungal Kinases |
| Compound Y | Anti-inflammatory | 15 | COX Enzyme |
These findings underscore the versatility of this chemical class in targeting multiple pathways involved in disease processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
